(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
Description
This compound is a thiazolidinone derivative characterized by a cyano group at the C2 position, an N-methylacetamide moiety, and dual methoxy-substituted aromatic rings (4-methoxybenzyl and 3-methoxyphenyl).
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-24-20(26)18(13-23)22-25(15-5-4-6-17(12-15)29-3)21(27)19(30-22)11-14-7-9-16(28-2)10-8-14/h4-10,12,19H,11H2,1-3H3,(H,24,26)/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXRZAUDGPMFQM-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine core, which is known for its diverse biological properties. The presence of cyano, methoxybenzyl, and methoxyphenyl substituents contributes to its chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide exhibit significant anticancer properties. For instance, a study on related thiazolidine derivatives demonstrated their ability to inhibit tubulin polymerization, leading to antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Melanoma | 5.0 |
| Compound B | Prostate Cancer | 7.5 |
| (Z)-2-cyano... | Various | TBD |
Antimicrobial Activity
In addition to anticancer effects, the compound may also exhibit antimicrobial properties. Studies on related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the thiazolidine structure may enhance the efficacy of these compounds as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Salmonella typhi | 15 |
| Compound D | Bacillus subtilis | 18 |
| (Z)-2-cyano... | TBD | TBD |
The mechanisms underlying the biological activities of (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide are still being elucidated. Preliminary studies suggest that its anticancer effects may be attributed to the inhibition of microtubule formation, which is crucial for cell division . Furthermore, its potential antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Study on Anticancer Efficacy : A recent in vitro study evaluated the efficacy of thiazolidine derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range .
- Antimicrobial Screening : Another study focused on synthesizing and testing thiazolidine derivatives against several bacterial strains. The results revealed that specific structural features enhanced antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares a thiazolidinone scaffold with several derivatives in the evidence. Key structural differences and their implications are outlined below:
Physicochemical and Electronic Properties
- Methoxy vs.
- Cyano Group: The electron-withdrawing cyano group may stabilize the thiazolidinone ring’s conjugation, contrasting with acetyl or benzoyl substituents in , which introduce steric and electronic complexity.
- N-Methylacetamide : This moiety balances hydrophilicity and lipophilicity, differing from the phenylacetamide in , which is more lipophilic.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methoxy groups at meta/para positions enhance electronic effects but may reduce metabolic stability compared to methyl substituents .
- Gaps in Knowledge: No cytotoxicity or pharmacokinetic data are available for the target compound. Comparative studies with methyl/methoxy variants (e.g., vs. target) are needed to validate substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
